3-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one
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Overview
Description
3-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one is a complex organic compound that features a unique combination of azetidine, benzodiazole, and dihydropyridinone moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one typically involves multi-step organic reactionsThe final steps involve the formation of the dihydropyridinone ring and the coupling of all three components under specific reaction conditions, such as controlled temperature and pH levels .
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment and large-scale reactors to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield, often involving the use of catalysts and solvents that facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
3-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride
- 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene
Uniqueness
What sets 3-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H20N4O2 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-[3-(2-cyclopropylbenzimidazol-1-yl)azetidine-1-carbonyl]-1-methylpyridin-2-one |
InChI |
InChI=1S/C20H20N4O2/c1-22-10-4-5-15(19(22)25)20(26)23-11-14(12-23)24-17-7-3-2-6-16(17)21-18(24)13-8-9-13/h2-7,10,13-14H,8-9,11-12H2,1H3 |
InChI Key |
NUSRQUBNBOQSTE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5 |
Origin of Product |
United States |
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